Penicillin Et(NH)2 Sym dimer
Description
Properties
CAS No. |
142780-80-1 |
|---|---|
Molecular Formula |
C36H48N6O8S2 |
Molecular Weight |
756.9 g/mol |
IUPAC Name |
methyl (2R)-2-[(2R,4S)-4-[2-[[(2R,4S)-2-[(1R)-2-methoxy-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]ethylcarbamoyl]-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[(2-phenylacetyl)amino]acetate |
InChI |
InChI=1S/C36H48N6O8S2/c1-35(2)27(41-31(51-35)25(33(47)49-5)39-23(43)19-21-13-9-7-10-14-21)29(45)37-17-18-38-30(46)28-36(3,4)52-32(42-28)26(34(48)50-6)40-24(44)20-22-15-11-8-12-16-22/h7-16,25-28,31-32,41-42H,17-20H2,1-6H3,(H,37,45)(H,38,46)(H,39,43)(H,40,44)/t25-,26-,27-,28-,31+,32+/m0/s1 |
InChI Key |
CMJNUODSZAGDEG-WBASAELKSA-N |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)OC)NC(=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)[C@H]3C(S[C@@H](N3)[C@@H](C(=O)OC)NC(=O)CC4=CC=CC=C4)(C)C)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)OC)NC(=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)C3C(SC(N3)C(C(=O)OC)NC(=O)CC4=CC=CC=C4)(C)C)C |
Origin of Product |
United States |
Systematic Nomenclature and Advanced Structural Elucidation of Penicillin Et Nh 2 Sym Dimer
Comprehensive IUPAC and Recognized Common Nomenclatures, including Full Chemical Names
The formal nomenclature for this complex molecule can be approached from several systems, including IUPAC, where the name is constructed by identifying and naming the parent structures and the linker group that joins them.
One recognized chemical name for the compound is N,N'-diethyl-N,N'-bis(2-((2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)ethane-1,2-diamine). This name systematically describes two penicillin units, each attached via its C-2 carbonyl group to one of the nitrogen atoms of an N,N'-diethylethane-1,2-diamine linker.
A common name for this compound is Penicillin Et(NH)2 Sym Dimer. ontosight.ai This shorthand provides a convenient identifier in research contexts, indicating a symmetrical (Sym) dimer of penicillin linked by a group containing two ethyl (Et) and two amino (NH) functionalities.
| Nomenclature System | Name |
|---|---|
| IUPAC Name | N,N'-diethyl-N,N'-bis(2-((2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)ethane-1,2-diamine) |
| Common Name | This compound ontosight.ai |
Empirical Formula and Precise Molecular Mass Determination
The elemental composition of the this compound is defined by its empirical formula. This formula represents the total count of each type of atom within one molecule of the dimer.
The empirical formula for the compound is C36H48N6O8S2 .
Based on this formula, the molecular mass can be calculated using the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u, Sulfur: ~32.06 u). The precise molecular mass is a critical parameter for analytical techniques such as mass spectrometry.
| Parameter | Value |
|---|---|
| Empirical Formula | C36H48N6O8S2 |
| Molecular Mass | 773.00 g/mol |
Delineation of Core Structural Features: Thiazolidine (B150603) Ring, Phenylacetyl Moieties, and the Dimeric Linkage
The architecture of the this compound is built upon three key structural components:
Phenylacetyl Moieties : Attached to the β-lactam ring at the C-6 position of each penicillin unit is a phenylacetyl side chain (C6H5CH2CO-). This moiety originates from the parent molecule, penicillin G (benzylpenicillin), and is a defining feature of this particular dimer. nih.govdoaj.org
Dimeric Linkage : The two penicillin G units are symmetrically joined by a linker. The linkage is formed between the carboxylic acid group at the C-2 position of each penicillin's thiazolidine ring and the secondary amine groups of an N,N'-diethylethane-1,2-diamine molecule. This results in the formation of two stable amide bonds, creating the complete dimeric structure. ontosight.ai
Stereochemical Analysis and Absolute Configuration of Chiral Centers within the Dimeric Framework
The biological activity and specificity of penicillin and its derivatives are intrinsically linked to their precise three-dimensional arrangement. The penam (B1241934) core contains three chiral centers. longdom.org
For naturally derived and semisynthetic penicillins, these centers have a specific and conserved absolute configuration. longdom.org In the this compound, each of the two penicillin units retains the natural stereochemistry of its parent molecule. The absolute configuration of the chiral carbons in each penam core is designated as (2S,5R,6R) . longdom.orgchemspider.com
C2 : The carbon atom bearing the carboxyl group (now part of the amide linkage) has the S configuration.
C5 : This bridgehead carbon atom has the R configuration.
C6 : The carbon atom to which the phenylacetylamino side chain is attached has the R configuration.
Synthetic Methodologies and Strategic Approaches to Penicillin Dimerization
General Principles and Reaction Design for Beta-Lactam Dimer Synthesis
The fundamental principle governing the dimerization of penicillin and other β-lactam antibiotics is the nucleophilic attack on the highly strained four-membered β-lactam ring. The design of any synthetic strategy hinges on understanding the available nucleophilic centers within the penicillin molecule and the electrophilic nature of the β-lactam carbonyl carbon.
Theoretical and experimental studies have identified several key pathways for penicillin dimerization. nih.govresearchgate.net The specific route is largely dictated by the nature of the side chain at the C-6 position of the penicillin core. nih.govnih.gov
Penicillins without a side-chain amino group: For penicillins like benzylpenicillin, which lack a free amino group on the acyl side chain, the dominant dimerization pathway involves the 2-carboxyl group of one molecule acting as a nucleophile and attacking the β-lactam ring of a second molecule. nih.govresearchgate.net This is referred to as dimerization mode A. nih.gov
Penicillins with a side-chain amino group: In contrast, for penicillins such as ampicillin (B1664943) that possess a free amino group in the C-6 side chain, this amino group provides an additional and more potent nucleophilic center. nih.govnih.gov Consequently, the favored dimerization pathway is mode C, where the side-chain amino group of one molecule attacks the β-lactam carbonyl of another. nih.govresearchgate.netnih.govxjtu.edu.cn
The formation of Penicillin Et(NH)2 Sym dimer implies a symmetrical structure, likely formed by linking two penicillin monomers via an ethylenediamine (B42938) bridge. This could be achieved through a reaction where the amino groups of the linker attack the β-lactam rings of two penicillin molecules or through the reaction of a penicillin derivative that already contains a primary amine. The principles of ampicillin dimerization provide a strong mechanistic basis for understanding this type of transformation. nih.gov
| Dimerization Mode | Penicillin Type | Nucleophile | Electrophile | Primary Dimer Structure |
| Mode A | Without side-chain amino group (e.g., Benzylpenicillin) | 2-Carboxyl group | β-Lactam carbonyl | Dimer linked via an anhydride-like bond |
| Mode C | With side-chain amino group (e.g., Ampicillin) | Side-chain amino group | β-Lactam carbonyl | Dimer linked via an amide bond |
**3.2. Specific Synthetic Routes for this compound and Related Analogs
While specific documented syntheses for this compound are not widely available in peer-reviewed literature, its structure suggests clear synthetic strategies based on well-established reactions of the penicillin nucleus.
The most plausible chemical synthesis for this compound involves the nucleophilic attack mechanism described previously. This would likely involve reacting a penicillin starting material with ethylenediamine under controlled conditions to facilitate the symmetrical linking of two penicillin units.
Regarding other named reactions:
Friedel-Crafts Acylation: This reaction has been successfully applied to β-lactams, but not for the purpose of dimerization. acs.orgnih.gov In this context, the strained β-lactam acts as an acylating agent for an aromatic substrate in the presence of a superacid like trifluoromethanesulfonic acid. acs.orgorganic-chemistry.orgacs.org The reaction results in the formation of β-amino aromatic ketones and is driven by the relief of ring strain in the β-lactam. acs.orgnih.gov This pathway is therefore not applicable to the synthesis of penicillin dimers where two penicillin units are joined.
Wittig-Horner Reactions: The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are powerful methods for converting ketones and aldehydes into alkenes. wikipedia.orgmdpi.comorganic-chemistry.org These reactions have been applied to the β-lactam carbonyl of penicillin derivatives. rsc.org This transforms the carbonyl group into an exocyclic double bond, fundamentally altering the core structure. However, this reaction serves to modify a single penicillin molecule rather than to link two, and thus is not a method for synthesizing penicillin dimers. rsc.org
Enzymatic methods offer high specificity and milder reaction conditions for complex molecular transformations. In the context of penicillins, enzymes are used in two distinct ways:
Monomer Synthesis: Acyltransferases are used in the biosynthesis of penicillins, catalyzing the N-acylation of the core structure, 6-aminopenicillanic acid (6-APA), with various acyl-CoA derivatives to produce different penicillin monomers. nih.govnih.govjst.go.jp Penicillin V acylase can also catalyze acyl-transfer reactions to produce various amides. oup.com
Dimer Formation: Specific enzymes can catalyze the dimerization of penicillin derivatives. A key example is the use of laccase, an oxidase enzyme, to catalyze the dimerization of Penicillin X. jst.go.jp Penicillin X contains a p-hydroxyphenylacetyl side chain, which is a phenolic group. Laccase acts on this phenolic moiety to generate phenoxy radicals, which then undergo free-radical addition to form dimers. jst.go.jp This enzymatic approach is highly dependent on the presence of a suitable functional group (like a phenol) on the penicillin side chain that the enzyme can recognize and activate.
Regioselectivity and Stereoselectivity in Dimerization Reactions
Controlling selectivity is paramount in the synthesis of complex molecules like penicillin dimers.
Regioselectivity: This refers to which site of the molecule reacts. In penicillin dimerization, regioselectivity is primarily determined by the structure of the penicillin side chain. As established, the presence of a side-chain amino group directs the reaction to that site (Mode C), whereas its absence leads to reaction at the 2-carboxyl group (Mode A). nih.govresearchgate.net This represents a powerful intrinsic control element. Computational studies have shown that steric effects from bulky substituents can also influence regioselectivity in reactions involving the β-lactam ring. researchgate.net
Stereoselectivity: The penicillin molecule contains multiple chiral centers, and any new bond formation can potentially create more. The [2+2] Staudinger cycloaddition, a common method for synthesizing the β-lactam ring itself, can yield either cis or trans isomers depending on the reactants and conditions. nih.govnih.gov In dimerization, controlling the stereochemistry of the newly formed linkage is critical. For instance, in the synthesis of dihalo penicillanates, the stereochemistry of the displacement reaction can be controlled to produce specific stereoisomers. cdnsciencepub.com The stereoselective synthesis of β-lactams is often directed by existing chiral groups in the reactants or by using chiral catalysts. nih.govnih.gov
Optimization of Reaction Conditions and Isolation Techniques for Dimeric Products
The successful synthesis of a target dimer requires careful optimization of reaction parameters and efficient methods for purification.
Optimization of Reaction Conditions: The yield and purity of dimeric products are highly sensitive to the reaction environment. Key parameters that are typically optimized include temperature, solvent, reaction time, and the stoichiometry of reagents. rsc.org For example, in the Friedel-Crafts acylation with β-lactams, optimal yields were obtained by heating the reaction to 80 °C for 2 hours. acs.org In other cases, screening various solvents and temperatures is necessary to identify conditions that favor the desired product while minimizing side reactions, such as undesired polymerization or degradation of the sensitive β-lactam ring. rsc.org For enzymatic reactions, parameters such as pH, temperature, precursor concentration, and inoculum size are critical for maximizing yield. researchgate.net
The following table illustrates a hypothetical optimization process for a chemical dimerization reaction, based on principles from related β-lactam chemistry. rsc.org
| Entry | Solvent | Temperature (°C) | Time (h) | Reagent Equivalents | Conversion (%) |
| 1 | Acetonitrile (B52724) | 25 | 12 | 1.2 | 45 |
| 2 | Dichloromethane | 25 | 12 | 1.2 | 60 |
| 3 | Dichloromethane | 40 | 6 | 1.2 | 75 |
| 4 | Dichloromethane | 40 | 6 | 1.5 | 82 |
| 5 | Tetrahydrofuran | 25 | 12 | 1.2 | 30 |
Isolation Techniques: Following the reaction, the dimeric product must be isolated from unreacted starting materials, reagents, and byproducts. Given the polarity and molecular weight of penicillin dimers, chromatographic techniques are the methods of choice. High-performance liquid chromatography (HPLC) is widely used for both the analysis and purification of penicillin derivatives. nih.govresearchgate.net Column switching liquid chromatography-mass spectrometry (LC/MS) is a powerful tool for identifying and characterizing different dimer structures formed during a reaction. nih.govnih.gov
Mechanistic Investigations into Penicillin Dimer Formation
Elucidation of Proposed Dimerization Reaction Mechanisms for Penicillins
The generation of penicillin dimers can occur through spontaneous degradation pathways or by deliberate synthesis. The structure of Penicillin Et(NH)2 Sym dimer, featuring two penicillin units linked via an ethylenediamine (B42938) bridge through amide bonds, strongly suggests a synthetic origin rather than a spontaneous intermolecular reaction between two penicillin molecules. nih.govmdpi.com The most probable synthetic route involves the nucleophilic opening of the β-lactam ring of a penicillin precursor by a diamine linker. rhhz.net
The β-lactam ring, a four-membered cyclic amide, is the cornerstone of penicillin's reactivity. The ring is highly strained, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack. researchgate.net This reactivity is fundamental to both the antibiotic's mechanism of action and its degradation pathways, including dimerization. researchgate.netresearchgate.net
In the context of spontaneous dimerization, two primary nucleophilic pathways are recognized xjtu.edu.cnnih.gov:
Carboxyl Group Attack: For penicillins lacking a free amino group in their side chain, such as benzylpenicillin, the carboxylate group at the C-3 position of one molecule can act as a nucleophile, attacking the β-lactam carbonyl of a second molecule. nih.gov
Amino Group Attack: In penicillins like ampicillin (B1664943), which possess a primary amino group on the C-6 side chain, this amino group serves as a more potent nucleophile, preferentially attacking the β-lactam ring of another molecule. nih.gov
For the synthetic formation of this compound, the key reaction is the nucleophilic attack by the primary amino groups of ethylenediamine on the β-lactam carbonyl of two penicillin precursor molecules. rhhz.net In this case, the penicillin precursor is likely a penicillin G or V methyl ester. The esterification of the C-3 carboxyl group is crucial as it prevents the carboxylate from competing as a nucleophile and enhances the reactivity of the β-lactam ring towards amine nucleophiles. rhhz.netresearchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the opening of the β-lactam ring and the formation of a stable amide linkage with the ethylenediamine bridge. rhhz.netgoogle.com
| Reaction Type | Nucleophile | Electrophile | Relevant Penicillin Type | Resulting Linkage |
|---|---|---|---|---|
| Spontaneous Dimerization | C-3 Carboxyl Group | β-Lactam Carbonyl | Benzylpenicillin (No side-chain amino group) | Anhydride-like |
| Spontaneous Dimerization | C-6 Side-chain Amino Group | β-Lactam Carbonyl | Ampicillin | Amide |
| Synthetic Dimerization (e.g., this compound) | External Diamine (e.g., Ethylenediamine) | β-Lactam Carbonyl of Penicillin Ester | Penicillin G/V Methyl Ester | Amide |
Dimerization is fundamentally an intermolecular process, where two separate molecules react to form a single dimeric entity. The spontaneous and synthetic pathways leading to penicillin dimers are classic examples of intermolecular reactions. mdpi.comnih.gov
However, intramolecular reactions can also occur within a single penicillin molecule, leading to degradation products rather than dimers. For instance, some penicillin derivatives can undergo intramolecular aminolysis, where a side-chain amino group attacks the β-lactam carbonyl of the same molecule, forming a cyclic product like a piperazine-2,5-dione. researchgate.net Another intramolecular pathway involves the C-6 acylamido side chain participating in the opening of the β-lactam ring, forming an oxazolinone intermediate. researchgate.net These intramolecular pathways are distinct from and compete with the intermolecular reactions that lead to dimerization. The formation of the linear, bridged structure of this compound is exclusively an intermolecular process.
Substituents on the penicillin scaffold significantly influence the preferred dimerization pathway.
C-6 Side Chain: As previously noted, the presence of a nucleophilic group, such as the amino group in ampicillin, provides a dominant pathway for intermolecular dimerization. xjtu.edu.cnnih.gov In its absence, the weaker nucleophilicity of the C-3 carboxyl group dictates the reaction course. nih.gov The nature of the C-6 acylamino substituent can also affect the rate of nucleophilic displacement, with different acyl groups modulating the electronic environment and steric accessibility of the β-lactam ring. cdnsciencepub.com
C-3 Carboxyl Group: The state of the C-3 carboxyl group is critical. In its anionic carboxylate form, it can act as a nucleophile. nih.gov However, converting it to an ester, as in penicillin methyl ester, removes this nucleophilicity and activates the β-lactam ring toward attack by other nucleophiles, which is a key strategy in the synthesis of derivatives like this compound. rhhz.netresearchgate.net
The "substituent" of greatest importance for this compound is the ethylenediamine linker itself. The choice of linker determines the spacing and flexibility between the two penicillin units, which would be a critical factor in its potential biological activity, a topic not covered here.
| Substituent/Modification | Effect on Dimerization Pathway | Example |
|---|---|---|
| C-6 Side-chain Amino Group | Favors dimerization via nucleophilic attack by the amino group. | Ampicillin |
| Absence of C-6 Side-chain Amino Group | Dimerization proceeds via the C-3 carboxyl group. | Benzylpenicillin |
| Esterification of C-3 Carboxyl Group | Inhibits carboxyl-mediated dimerization; activates β-lactam for attack by external nucleophiles. | Penicillin V Methyl Ester in synthetic reactions. rhhz.net |
| External Diamoalkane Linker | Acts as the nucleophile to form a stable, synthetically linked dimer. | Ethylenediamine in the formation of this compound. |
Identification and Characterization of Reaction Intermediates and Transition States
The mechanism of nucleophilic attack on the β-lactam carbonyl, central to all dimerization pathways, is believed to proceed through a tetrahedral intermediate. researchgate.net When a nucleophile (such as an amino or carboxyl group) attacks the carbonyl carbon, the carbon atom's hybridization changes from sp2 to sp3, forming a transient, high-energy tetrahedral species. This intermediate then collapses, leading to the cleavage of the C-N bond within the β-lactam ring. researchgate.net
In theoretical studies of penicillin dimerization, the transition state is identified as the highest point on the potential energy surface connecting the reactants to the intermediate. nih.gov Computational chemistry has been used to simulate the various reaction paths for the dimerization of benzylpenicillin and ampicillin, identifying the transition states for each elementary step and calculating their corresponding energy barriers. nih.gov For instance, in the dimerization of ampicillin via amino group attack, the process involves the formation of an intermediate after the initial nucleophilic attack, followed by ring opening. The first step, forming the intermediate, is typically the rate-limiting step with the highest energy barrier. nih.gov
Kinetic Profiling and Thermodynamic Analysis of Dimerization Processes
Kinetic and thermodynamic studies provide quantitative insights into the favorability and rate of dimerization reactions.
Kinetics: The rate of dimerization is dependent on the nucleophilicity of the attacking group and the electrophilicity of the β-lactam carbonyl. Theoretical calculations have shown that for spontaneous dimerization, the energy barrier for the reaction initiated by a side-chain amino group (as in ampicillin) is lower than that for the reaction initiated by a carboxyl group (as in benzylpenicillin), indicating a faster reaction rate for the former. nih.gov For synthetic dimers, reaction kinetics can be controlled by factors such as temperature, solvent, and concentration of reactants. mdpi.com
Thermodynamics: Dimerization processes are often exothermic, meaning they release energy and are thermodynamically favorable. nih.gov Thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes determine the position of the equilibrium between monomers and dimers. Studies on the dimerization of other antibiotics have shown that these processes are often driven by favorable enthalpy changes, sometimes associated with the burial of non-polar surfaces upon association. rsc.org While specific thermodynamic data for the formation of this compound is not publicly available, the formation of stable amide bonds in its synthesis suggests a thermodynamically favorable process. The kinetic and thermodynamic control of dimerization can be complex, with different conditions potentially favoring different products. mdpi.commdpi.com
Computational and Theoretical Studies of Penicillin Dimerization
Application of Density Functional Theory (DFT) in Dimerization Research
Density Functional Theory (DFT) is a powerful quantum mechanical method used to analyze the electronic structure of many-body systems, making it highly suitable for studying complex organic reactions like penicillin dimerization. chemmethod.commdpi.com DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), allow for the accurate prediction of molecular properties and reaction energetics. nih.govresearchgate.netrsc.org This method provides a balance between computational cost and accuracy, enabling the study of relatively large systems like penicillin dimers. mdpi.com
A fundamental step in theoretical studies is the optimization of the molecular geometry to find the lowest energy structure of the reactants, intermediates, transition states, and products. researchgate.net DFT calculations are employed to determine the precise bond lengths, bond angles, and dihedral angles for both the penicillin monomer and its dimeric forms. chemmethod.comrsc.org These optimized geometries are crucial for understanding the structural changes that occur during the dimerization reaction. For instance, studies on ampicillin (B1664943) have shown that theoretical calculations considering a single isolated molecule in the gas phase can yield geometric parameters that differ slightly from experimental data obtained from packed molecules in a condensed phase. rsc.org
Electronic structure analysis provides further insight into the reactivity of the molecules. chemmethod.com Techniques such as Natural Bond Orbital (NBO) analysis and the generation of Molecular Electrostatic Potential (MEP) surfaces are commonly used. rsc.orgresearchgate.net NBO analysis examines the delocalization of electron density between orbitals, which corresponds to stabilizing donor-acceptor interactions. chemmethod.com For ampicillin dimers, NBO analysis helps quantify intramolecular hyperconjugative interactions and the stabilization energy derived from them. chemmethod.comresearchgate.net MEP surfaces map the electrostatic potential onto the electron density surface, visually identifying the sites most susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov In penicillin structures, the most electronegative regions are typically found around the oxygen atoms of the carbonyl groups, while electropositive sites are located near nitrogen atoms, highlighting these areas as key reactive centers. nih.gov
| Parameter | Bond/Angle | Monomer (Calculated) | Dimer (Calculated) | Experimental (Reference) |
|---|---|---|---|---|
| Bond Length (Å) | C5-N4 | 1.48 | 1.47 | 1.47 |
| Bond Length (Å) | C7=O8 | 1.22 | 1.23 | 1.21 |
| Bond Angle (°) | N4-C5-C6 | 87.79 | 88.55 | 88.55 |
| Bond Angle (°) | C6-N14-C15 | 115.32 | 122.47 | 122.47 |
A significant application of DFT is the calculation of the potential energy surface for a reaction, which allows for the determination of energy barriers and activation energies. nih.govresearchgate.net This data is critical for identifying the most probable dimerization pathways. nih.gov For penicillins, several dimerization routes are possible depending on the substituents present. nih.govresearchgate.net
In penicillins lacking an amino group on the side chain, such as benzylpenicillin, the dominant pathway (Mode A) involves the 2-carboxyl group of one molecule acting as a nucleophile and attacking the β-lactam ring of another. researchgate.netnih.gov For aminopenicillins like ampicillin, which are structurally analogous to a Penicillin Et(NH)2 Sym Dimer, the favored pathway (Mode C) involves the side-chain amino group of one molecule attacking the β-lactam ring of a second molecule. nih.govresearchgate.netnih.gov Theoretical calculations have quantified the energy barriers for these distinct mechanisms, showing that the presence of the amino group fundamentally alters the reaction landscape. researchgate.net
| Reaction Species | Benzylpenicillin (Mode A) Energy (kcal/mol) | Ampicillin (Mode C) Energy (kcal/mol) |
|---|---|---|
| Reactants | 0.00 | 0.00 |
| Transition State 1 (TS1) | 32.55 | 22.18 |
| Intermediate | 31.55 | -1.29 |
| Transition State 2 (TS2) | 38.98 | 17.02 |
| Product (Dimer) | -16.14 | -28.71 |
Molecular Dynamics Simulations for Dynamic Behavior and Interaction Studies
While DFT provides a static picture of molecules at their energy minima, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. researchgate.netacs.org MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational dynamics, interactions with solvent molecules, and the frequency of structural changes like ring-puckering motions. researchgate.netnih.gov In the context of penicillin dimerization, MD can simulate how reactant molecules approach each other in solution and how the solvent influences the stability of different conformations and reaction intermediates. acs.org For instance, MD simulations of benzylpenicillin in aqueous solution have predicted the relative populations of axial and equatorial conformers, which align with experimental NMR data. researchgate.net Such simulations would be invaluable for understanding the environmental factors that promote or inhibit the formation of the this compound.
Quantum Chemical Methodologies for Reaction Coordinate and Pathway Determination
Identifying the exact pathway of a chemical reaction is a central goal of theoretical chemistry. mdpi.com Quantum chemical methods are used to map the intrinsic reaction coordinate (IRC), which represents the minimum energy path connecting reactants to products via a transition state. nih.govresearchgate.net The process typically begins by locating the transition state structure using algorithms like the synchronous transit-guided quasi-Newton (QST2) method. researchgate.net Once a transition state is found, IRC calculations are performed to confirm that this saddle point correctly connects the intended reactants and products on the potential energy surface. nih.govresearchgate.net This rigorous methodology was used to verify the multi-step dimerization pathways for both benzylpenicillin and ampicillin, providing a detailed, step-by-step mechanism for the ring-opening and bond-forming events. nih.gov
Theoretical Prediction of Supramolecular Interactions within Dimeric Systems
The stability of a penicillin dimer is not solely determined by the covalent bonds that form but also by a network of weaker supramolecular interactions. rsc.orgacs.org These include hydrogen bonds, van der Waals forces, and electrostatic interactions. Quantum chemical methods are crucial for identifying and quantifying these forces. rsc.org NBO analysis is particularly useful as it can calculate the second-order perturbation energy (E(2)), which quantifies the stabilization resulting from charge delocalization between a filled (donor) and an empty (acceptor) orbital, a hallmark of hydrogen bonding and other hyperconjugative interactions. chemmethod.comrsc.org Studies on ampicillin dimers have used NBO to detail the specific intramolecular and intermolecular hydrogen bonds that contribute to the dimer's stability. rsc.orgrsc.org For instance, the interaction energy between the lone pair of a nitrogen atom and the antibonding orbital of a nearby carbonyl group can be calculated, revealing the strength of the interaction in kJ/mol. researchgate.net This approach allows for a precise understanding of the non-covalent forces holding the this compound together.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) | Structure |
|---|---|---|---|
| LP(1) N4 | π(C7-O8) | 43.37 | Monomer (Zwitterion) |
| LP(1) N4 | π(C7-O8) | 80.86 | Dimer |
| LP(1) N60 | π*(C53-O54) | 81.20 | Dimer |
LP(N) refers to the lone pair on the nitrogen atom. π(C-O) refers to the antibonding orbital of the carbonyl group.*
Advanced Spectroscopic and Chromatographic Characterization of Penicillin Et Nh 2 Sym Dimer
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.frontiersin.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex molecules like the Penicillin Et(NH)2 Sym dimer. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the molecule's atomic connectivity and stereochemistry can be assembled.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. For the this compound, the symmetrical nature of the molecule simplifies the spectra, with signals representing the environments in one half of the dimer being equivalent to the other.
Proton (¹H) NMR: The spectrum is characterized by distinct signals corresponding to the core penicillin structure and the ethylenediamine (B42938) linker. Key signals include two sharp singlets for the non-equivalent gem-dimethyl protons on the thiazolidine (B150603) ring. biomedpharmajournal.org The protons on the β-lactam ring (H-5 and H-6) typically appear as doublets in the 4.5-5.5 ppm region. biomedpharmajournal.org Protons of the ethylenediamine bridge would likely appear as a multiplet, indicating their connectivity.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the proton data, showing characteristic signals for the carbonyl carbons of the β-lactam ring and the amide linkages. rsc.orgdoi.org The carbons of the thiazolidine ring and the phenylacetyl side chain can also be assigned based on established data for penicillin derivatives. doi.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| β-Lactam Carbonyls | - | 170-178 |
| Amide Carbonyls | - | 165-172 |
| Aromatic Carbons | 7.20-7.50 | 125-135 |
| β-Lactam Protons (H-5, H-6) | 4.50-5.50 | 55-70 |
| Thiazolidine Proton (H-3) | ~4.50 | ~70 |
| Phenylacetyl CH₂ | ~3.60 | ~45 |
| Ethylenediamine Bridge (-CH₂-) | 2.50-3.50 | 38-45 |
Note: Data are estimated based on typical values for penicillin derivatives. biomedpharmajournal.orgrsc.orgdoi.org
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
2D NMR experiments are crucial for confirming the proposed dimeric structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between the H-5 and H-6 protons of the β-lactam ring and to trace the spin systems within the side chain and the ethylenediamine linker. frontiersin.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique is essential for assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. This is the key experiment to confirm the dimeric linkage. A correlation between the ethylenediamine bridge protons and the carboxyl carbon (C-3) of the penicillin units would provide definitive evidence of the amide bond connecting the two monomers. The HMBC spectrum would also confirm the attachment of the phenylacetyl side chain at the C-6 position. frontiersin.orgfrontiersin.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis.nih.govnih.gov
Mass spectrometry is a powerful technique used to determine the molecular weight of the this compound and to gain structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula of the dimer. For the proposed structure of this compound (C₃₄H₄₀N₆O₆S₂), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value. A close match (typically within 5 ppm) confirms the molecular formula.
Tandem Mass Spectrometry (LC-MS/MS, CID) for Structural Confirmation and Impurity Profiling.nih.gov
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), is employed to fragment the parent ion and analyze the resulting product ions. This fragmentation provides structural confirmation and is useful for identifying and characterizing related impurities. nih.govnih.gov Collision-Induced Dissociation (CID) is a common method used to induce fragmentation.
The fragmentation of penicillins is well-studied and typically involves several key pathways. nih.govwaters.com A primary and characteristic fragmentation is the cleavage of the β-lactam ring. nih.gov Another common cleavage occurs across the thiazolidine ring. For the this compound, fragmentation would be expected at:
The central ethylenediamine linker, potentially leading to ions corresponding to the monomeric penicillin unit.
The β-lactam rings of one or both penicillin moieties.
The amide side chains.
Analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirms the nature and location of the linkage between the two penicillin units. koreascience.kr
Table 2: Predicted Key Fragment Ions in Tandem Mass Spectrometry of this compound
| m/z (Predicted) | Description of Fragment |
|---|---|
| 709.25 | [M+H]⁺ (Protonated parent molecule) |
| 335.12 | [Monomer+H]⁺ (Cleavage at the central linker) |
| 174 | Fragment characteristic of the penicillin nucleus after β-lactam ring cleavage nih.gov |
Note: Predicted m/z values are based on the proposed structure and known penicillin fragmentation pathways. nih.govwaters.com
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification.jocpr.comnih.gov
IR and FTIR spectroscopy are used to identify the various functional groups present in the this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. slideshare.net
The FTIR spectrum of the dimer would display several characteristic absorption bands that confirm its structure. The most diagnostic peak for all penicillin derivatives is the carbonyl (C=O) stretching vibration of the strained four-membered β-lactam ring, which appears at a characteristically high frequency. nih.govnih.gov Other important absorptions include those from the amide linkages and the N-H bonds.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Amide N-H |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 3000-2850 | C-H Stretch | Aliphatic C-H |
| ~1775 | C=O Stretch | β-Lactam Carbonyl |
| ~1680 | C=O Stretch (Amide I) | Side-chain Amide |
| ~1650 | C=O Stretch (Amide I) | Dimer Linker Amide |
Note: Wavenumber data are based on typical values for β-lactam and amide-containing compounds. frontiersin.orgjocpr.comnih.govnih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Penicillin G |
Advanced Chromatographic Techniques for Purity Assessment, Separation, and Quantification
Chromatographic methods are indispensable for separating the this compound from the monomeric drug and other related substances. researchgate.netjssuni.edu.in These techniques exploit differences in the physicochemical properties of the molecules to achieve separation, allowing for accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of penicillin derivatives due to its high resolution and sensitivity. scilit.comnih.gov Developing and validating an HPLC method for the this compound is a meticulous process ensuring the reliability of the analytical results. researchgate.net
Method Development: The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the dimer from the parent penicillin and other impurities. In reversed-phase HPLC, which is commonly used for penicillin analysis, the retention time for dimers is typically longer than for the corresponding monomers. nih.govjssuni.edu.in
A typical HPLC method for penicillin dimer analysis would involve:
Column: A reversed-phase column, such as a C18 or C8, is generally employed. jssuni.edu.innih.govjocpr.com The choice of column depends on the specific properties of the dimer and the desired separation characteristics.
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (often with an acid like trifluoroacetic acid (TFA) or formic acid to control pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. scilit.comnih.govajol.info A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to separate a complex mixture of the monomer, dimer, and other degradation products. scilit.comnih.gov
Detection: A Photodiode Array (PDA) detector is frequently used, allowing for the monitoring of the elution at multiple wavelengths, which aids in peak identification and purity assessment. nih.gov A common detection wavelength for penicillins is around 240 nm. scilit.comnih.gov
Flow Rate and Temperature: These parameters are optimized to ensure good peak resolution and a reasonable analysis time. ajol.info
Validation: Once developed, the HPLC method must be validated according to established guidelines to ensure it is fit for its intended purpose. researchgate.netjocpr.com Key validation parameters include:
Selectivity/Specificity: The ability of the method to distinguish and quantify the dimer in the presence of other components. ajol.info
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netajol.info
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.netajol.info
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netajol.info
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netajol.info
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. ajol.info
Table 1: Illustrative HPLC Method Parameters and Validation Data
| Parameter | Typical Value/Range |
|---|---|
| Chromatographic Conditions | |
| Column | Perfectsil ODS-2 (250 x 4 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient of 0.1% v/v TFA in water and Acetonitrile/Methanol (90:10 v/v) nih.gov |
| Flow Rate | 1.0 mL/min jocpr.com |
| Detection Wavelength | 240 nm nih.gov |
| Injection Volume | 20 µL scilit.com |
| Validation Characteristics | |
| Linearity (Correlation Coefficient, R²) | > 0.999 researchgate.net |
| Precision (RSD %) | < 12% nih.gov |
| Accuracy (Recovery %) | 85.7% to 113.5% nih.gov |
| LOD | Analyte-dependent, often in the ng range scilit.comnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. mdpi.com This combination provides a high degree of sensitivity and selectivity, making it ideal for the identification and quantification of trace-level impurities like the this compound. nih.govresearchgate.netwur.nl
The process involves separating the components of a mixture using an HPLC system, after which the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). mdpi.com This allows for the unequivocal identification of the dimer by its specific molecular weight. nih.gov
For instance, in studies of penicillin dimerization, LC-MS has been used to identify different dimer structures by their distinct relative molecular masses. nih.gov Tandem mass spectrometry (MS/MS) can provide even more structural information by fragmenting the parent ion and analyzing the resulting fragment ions, which can help to elucidate the specific bonding arrangement within the dimer. researchgate.net
Theoretical calculations can be used in conjunction with LC-MS data to predict and confirm the structures of different possible dimers. nih.gov This combined approach has been successfully used to identify the dominant dimerization pathways for various penicillins. nih.gov
Table 2: Representative LC-MS Data for Penicillin Dimer Analysis
| Analyte | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| Benzylpenicillin | ~29 researchgate.net | 335 | - |
| Benzylpenicillin Dimer (Pen-A) | >29 researchgate.net | 668 researchgate.net | 651, 623, 551, 505, 476 researchgate.net |
| Ampicillin (B1664943) | ~3.8 nih.gov | 350 | - |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the preliminary screening and characterization of the this compound. nih.govresearchgate.net While not as powerful as HPLC or LC-MS in terms of resolution and quantification, TLC is an excellent tool for monitoring the progress of reactions, checking the purity of compounds, and as a preliminary analytical screening method. nih.govresearchgate.net
In TLC, a stationary phase, typically silica (B1680970) gel, is coated onto a plate. nih.govresearchgate.net The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. nih.gov
The separated spots are visualized, often under UV light or by using a chemical staining reagent. nih.gov For penicillins and their derivatives, various visualization methods can be employed, including iodine vapors or specific spray reagents like ninhydrin (B49086) (for compounds with primary amine groups) or a sulfuric acid-formaldehyde reagent. nih.gov The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification. nih.gov
Table 3: Example TLC System for Penicillin Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel GF254 researchgate.net |
| Mobile Phase | A mixture of butanol, water, ethanol, and acetic acid (e.g., 50:20:15:15 v/v/v/v) nih.gov |
Specialized Spectroscopic Techniques: Nuclear Quadrupole Resonance (NQR) for Local Electronic Environment Probing
Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radio frequency technique that can provide detailed information about the local electronic environment of quadrupolar nuclei (those with a spin quantum number I > 1/2). rsc.org For the this compound, ¹⁴N NQR (spin I = 1) is particularly relevant as it can probe the electronic structure around the nitrogen atoms in the molecule. rsc.orgresearchgate.net
NQR is similar in principle to Nuclear Magnetic Resonance (NMR), but it does not require an external magnetic field. mdpi.com The resonance frequency in NQR is determined by the interaction of the nuclear electric quadrupole moment with the electric field gradient (EFG) at the nucleus. mdpi.com The EFG is highly sensitive to the local molecular structure and intermolecular interactions, making NQR a powerful tool for studying the solid-state properties of molecules. rsc.orgmdpi.com
By measuring the ¹⁴N NQR frequencies, it is possible to distinguish between different nitrogen environments within the this compound. This can provide insights into the bonding and conformation of the molecule. Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical NQR parameters, which can then be compared with experimental data to aid in structural elucidation. researchgate.net Such studies have been used to investigate the relative stability and reactivity of different penicillin derivatives. researchgate.net
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| Benzylpenicillin |
| Ampicillin |
| Trifluoroacetic acid |
| Acetonitrile |
| Methanol |
Supramolecular Chemistry and Engineered Assemblies Involving Penicillin Dimers
Principles of Supramolecular Assembly in Penicillin Derivatives and Analogous Systems
Supramolecular chemistry governs the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. acs.org In the context of penicillin derivatives, these principles are harnessed to create novel materials and therapeutic systems. The self-assembly process is driven by a combination of forces including hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic interactions, which dictate the formation of stable nanostructures from individual molecular units. nih.gov
The building blocks for these assemblies are often designed to be amphiphilic, possessing both hydrophilic and hydrophobic regions. This dual nature is a key driver for self-assembly in aqueous environments, leading to the formation of structures like micelles, vesicles, or nanotubes that minimize unfavorable interactions between the hydrophobic parts and water. nih.govntu.edu.sg For instance, the conjugation of penicillin G to a hydrophobic squalene (B77637) molecule results in amphiphilic bioconjugates that self-assemble into nanoparticles. acs.org
The resulting supramolecular structures can exhibit emergent properties that are distinct from their individual components. mdpi.com For example, the assembly of antimicrobial peptides can lead to enhanced stability and reduced cytotoxicity compared to the monomeric peptides. mdpi.com This principle of emergent functionality is central to the design of advanced materials based on penicillin derivatives. The dynamic and reversible nature of non-covalent interactions also allows for the creation of "smart" materials that can respond to environmental stimuli such as pH or temperature. ntu.edu.sg
Design and Synthesis of Supramolecular Constructs Incorporating Penicillin Dimeric Units
The design of supramolecular constructs based on penicillin dimers involves the strategic chemical modification of the penicillin scaffold to introduce functionalities that promote self-assembly. A key approach is the creation of dimeric structures where two penicillin units are covalently linked. The "Penicillin Et(NH)2 Sym dimer" is a prime example, featuring two penicillin molecules connected by an ethylenediamine (B42938) bridge. smolecule.com This dimerization can be achieved through chemical methods, such as reacting penicillin derivatives under conditions that favor the formation of a stable amide bond, or through enzymatic synthesis. smolecule.com
Another strategy involves the conjugation of penicillin to other molecules that are known to self-assemble. For example, penicillin G has been conjugated to squalene to create amphiphilic molecules that form nanoparticles in aqueous solutions. acs.org The synthesis of such constructs requires careful control over reaction conditions to ensure the integrity of the crucial β-lactam ring, which is essential for antibacterial activity. smolecule.com
The design process also considers the geometry and flexibility of the linker connecting the two penicillin units. The nature of the linker can influence the preferred conformation of the dimer and, consequently, the morphology of the resulting self-assembled structures. rsc.org For instance, flexible linkers might allow for intramolecular interactions, while rigid linkers could favor intermolecular stacking and the formation of lamellar structures. rsc.org
Nature of Non-Covalent Interactions Governing Dimer Assembly (e.g., hydrogen bonding, pi-stacking, steric effects)
The assembly of penicillin dimers into larger supramolecular structures is governed by a delicate interplay of various non-covalent interactions. These interactions, although individually weak, collectively provide the driving force for the spontaneous organization of the molecules.
Hydrogen Bonding: This is a critical interaction in the assembly of many biological and synthetic molecules. In the context of penicillin dimers, hydrogen bonds can form between the amide groups present in the penicillin structure and the linker, as well as with solvent molecules. jksus.org These interactions play a significant role in stabilizing the assembled structures.
π-π Stacking: The phenyl groups in the side chains of many penicillin derivatives, such as benzylpenicillin, can participate in π-π stacking interactions. nih.gov These interactions, where the aromatic rings stack on top of each other, contribute to the stability of the assembly. An extended π-π network has been identified as a stabilizing factor in the interaction of penicillin with proteins, a principle that also applies to the self-assembly of penicillin-based constructs. nih.gov
Hydrophobic Interactions: In aqueous environments, the nonpolar parts of the penicillin dimer, such as the dimethylthiazolidine ring and the phenylacetyl side chain, tend to aggregate to minimize their contact with water. This hydrophobic effect is a major driving force for the self-assembly of amphiphilic penicillin derivatives into structures like micelles or nanoparticles. nih.govacs.org
Steric Effects: The size and shape of the molecules influence how they can pack together. Steric repulsion can prevent molecules from getting too close, thus defining the geometry and limiting the density of the assembled structure. researchgate.net
These non-covalent interactions can be studied using computational methods like Reduced Density Gradient (RDG) analysis, which helps to visualize and characterize the nature and strength of these forces within the molecular assembly. researchgate.netresearchgate.net
Characterization of Self-Assembly Behavior and Resulting Nanostructures in Dimeric Systems
The self-assembly of penicillin dimeric systems and the resulting nanostructures are characterized using a variety of analytical techniques to understand their morphology, size, stability, and molecular organization.
Dynamic Light Scattering (DLS): This technique is commonly used to determine the average size and size distribution of nanoparticles in a solution. mdpi.com For example, DLS has been used to characterize self-assemblies of DMPC/DHPC mixtures, revealing how the size of the assemblies changes with the composition of the mixture. mdpi.com
Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide direct visualization of the morphology of the nanostructures. These techniques can reveal whether the assemblies are spherical, tubular, lamellar, or have other complex shapes. mdpi.com
Spectroscopic Techniques:
FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can provide information about the intermolecular interactions, such as hydrogen bonding, within the self-assembled structures. rsc.org
Fluorescence Spectroscopy: The use of fluorescent probes can elucidate properties of the nanostructures, such as membrane fluidity and polarity. mdpi.com
X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is employed to investigate the molecular packing and long-range order within the dried self-assembled structures. The presence of sharp diffraction peaks indicates a crystalline or well-ordered arrangement of the molecules. rsc.org
The stability of the resulting nanostructures is also a critical parameter that is investigated. This can be assessed by monitoring the size and morphology of the assemblies over time and under different conditions, such as in various biological media. acs.org For instance, squalene-penicillin G nanoparticles were found to be stable in both water and cell culture medium. acs.org
Below is a table summarizing the characterization techniques and the information they provide:
| Technique | Information Provided | Example Application |
| Dynamic Light Scattering (DLS) | Average size and size distribution of nanostructures | Determining the size of self-assembled DMPC/DHPC bicelles. mdpi.com |
| Transmission Electron Microscopy (TEM) | Morphology and internal structure of nanostructures | Visualizing self-assembled peptide nanofibers. mdpi.com |
| Scanning Electron Microscopy (SEM) | Surface morphology of nanostructures | |
| FTIR Spectroscopy | Intermolecular interactions (e.g., hydrogen bonding) | Clarifying the molecular assembly of diphenylalanine analogues. rsc.org |
| Fluorescence Spectroscopy | Membrane properties (e.g., fluidity, polarity) | Characterizing the interfacial properties of DMPC/DHPC self-assemblies. mdpi.com |
| Powder X-ray Diffraction (PXRD) | Molecular packing and crystallinity | Analyzing the self-assembled structures of diphenylalanine analogues. rsc.org |
Supramolecular Strategies for Modulating Molecular Properties and Responsiveness (e.g., "antibiotic switches")
Supramolecular chemistry offers innovative strategies to control and modulate the properties of molecules, including antibiotics, in a responsive manner. A particularly exciting application is the development of "antibiotic switches," which can reversibly activate or deactivate their antibacterial activity in response to specific stimuli. nih.gov
This concept relies on the reversible nature of non-covalent interactions. For example, a supramolecular host-guest system can be designed where the antibiotic is encapsulated by a host molecule, rendering it inactive. The addition of a specific trigger, such as a change in pH or the presence of a particular molecule, can then cause the disassembly of the host-guest complex, releasing the active antibiotic. nih.gov
One such strategy involves the use of cucurbit nih.govuril (CB nih.gov), a macrocyclic host molecule, to encapsulate a cationic poly(phenylene vinylene) derivative (PPV), which has antibacterial properties. The encapsulation by CB nih.gov "turns off" the antibacterial activity of the PPV. The activity can be "turned on" again by introducing a competitive guest molecule that displaces the PPV from the CB nih.gov cavity. nih.gov This approach allows for on-demand regulation of antibacterial action without chemically modifying the active sites of the antibiotic. nih.gov
These supramolecular strategies offer several advantages:
Reduced Side Effects: By keeping the antibiotic in an inactive state until it reaches the target site, off-target effects can be minimized. mdpi.com
Combating Resistance: The ability to switch antibiotic activity on and off could potentially reduce the selective pressure that leads to the development of bacterial resistance. nih.gov
Targeted Delivery: The release of the antibiotic can be triggered by specific conditions present at the site of infection, leading to localized therapeutic action. mdpi.com
The development of such responsive systems is a promising frontier in the fight against antibiotic resistance, offering a more controlled and intelligent approach to antibacterial therapy. nih.govnih.gov
Future Research Directions and Investigative Avenues for Penicillin Dimerization Studies
Comprehensive Elucidation of the Full Spectrum of Penicillin Dimerization Products and Isomers
Future research must prioritize the complete identification and characterization of all potential dimerization products and their isomers. Penicillin dimerization is not a singular event but a complex process that can yield a variety of structures. researchgate.net Studies have proposed at least four distinct pathways for dimerization, particularly distinguishing between penicillins with and without a free amino group on the C-6 side chain. nih.govresearchgate.net
For penicillins with a side-chain amino group, such as ampicillin (B1664943), dimerization can occur through several mechanisms researchgate.netnih.gov:
Mode A: The 2-carboxyl group of one molecule attacks the β-lactam of another.
Mode C: The side-chain amino group of one molecule attacks the β-lactam of another. This is often the favored pathway for penicillins with an amino group. nih.govnih.gov
Mode D: The side-chain amino group of one molecule reacts with the 2-carboxyl group of another. researchgate.net
Furthermore, the initial dimers can undergo subsequent reactions, such as the opening of the β-lactam ring, leading to a variety of ring-opened isomers. nih.govresearchgate.net Advanced analytical techniques, like liquid chromatography-mass spectrometry (LC-MS), are crucial for separating and identifying these closely related compounds. researchgate.netnih.gov A comprehensive catalog of these products is the first step toward understanding and controlling the dimerization process.
Table 1: Proposed Dimerization Pathways for Penicillins
| Dimerization Pathway | Reacting Groups | Predominant in Penicillins... | Reference |
|---|---|---|---|
| Mode A | Carboxyl group + β-lactam ring | Without a side-chain amino group (e.g., Benzylpenicillin) | nih.gov, researchgate.net |
| Mode B | Carboxyl group (from an open-ring product) + β-lactam ring | Less likely pathway | nih.gov |
| Mode C | Amino group + β-lactam ring | With a side-chain amino group (e.g., Ampicillin) | nih.gov, researchgate.net, nih.gov |
| Mode D | Amino group + Carboxyl group | Possible pathway for penicillins with an amino group | nih.gov, researchgate.net |
Advancements in Controlled Dimerization Strategies for the Rational Design of Targeted Molecular Architectures
A primary goal for future research is to move from simply observing dimerization to actively controlling it. The rational design of specific molecular architectures requires strategies that can selectively favor one dimerization pathway over others. The dimerization strategy has been successfully employed to enhance the biological potential of various molecules, often by creating symmetric dimers. nih.govmdpi.com
Future approaches could include:
pH and Solvent Control: Degradation and dimerization rates are highly dependent on pH and the formulation environment. clinicalgate.com Fine-tuning these conditions could steer the reaction toward a desired product.
Enzymatic Synthesis: Utilizing enzymes, such as lipases, can offer high specificity in forming linkages, as demonstrated in the synthesis of other molecular dimers. mdpi.com
Linker-Based Synthesis: Employing chemical linkers of varying lengths and compositions can create dimers with specific spatial orientations and properties. This has been effective in producing symmetric β-lactam dimers and dimers of other antibiotics like vancomycin (B549263). nih.govnih.gov
In-depth Understanding of the Role of Dimerization in Molecular Stability and Degradation Pathways
Dimerization is a significant mechanism of chemical degradation for penicillin antibiotics, particularly in more concentrated solutions. clinicalgate.com This process, along with hydrolysis, limits the shelf-life and can lead to the formation of impurities. researchgate.netclinicalgate.com The polymerization of penicillins is a critical concern as the resulting polymers can be immunogenic. researchgate.netnih.gov
Future investigations should focus on:
Kinetic and Thermodynamic Profiling: Determining the energy barriers and stability of different dimerization pathways and their resulting products. researchgate.net For instance, studies on ampicillin have shown that certain dimer structures are both kinetically and thermodynamically favored. researchgate.net
Inhibiting Degradative Dimerization: Developing strategies to block the nucleophilic attack that initiates dimerization. This could involve chemical modification of the susceptible groups (amino or carboxyl) or the use of stabilizing excipients in formulations.
Dimerization vs. Hydrolysis: Characterizing the competitive relationship between dimerization and hydrolysis of the β-lactam ring, as both are key degradation pathways. clinicalgate.com
Investigating the Influence of Dimerization on Ligand-Target Recognition and Molecular Interaction Profiles through Theoretical and Experimental Approaches
Dimerization fundamentally alters a molecule's size, shape, and chemical properties, which can profoundly impact its interaction with biological targets. For some antibiotics, like vancomycin, dimerization is believed to enhance antimicrobial action by promoting cooperative binding to bacterial cell wall precursors. buffalo.eduresearchgate.net However, for other enzymes, dimerization has been shown to decrease activity. nih.gov
For penicillin-derived dimers, research is needed to understand how dimerization affects binding to key targets such as Penicillin-Binding Proteins (PBPs). nih.gov It is plausible that a dimer could bridge two PBP molecules, potentially leading to enhanced inhibition. Conversely, the dimer's structure might prevent it from fitting into the active site. This dual possibility necessitates a thorough investigation using both:
Experimental Approaches: Binding assays with purified PBPs and cell-based assays to measure the antimicrobial activity of isolated dimer isomers.
Theoretical Approaches: Molecular docking and simulation studies to model the interaction between specific dimer structures and the active sites of various PBPs. researchgate.netsci-hub.se
Development of Advanced Theoretical Models for Predictive Dimerization Outcomes and Reactivity Profiles
Predictive modeling is essential for accelerating research and reducing reliance on trial-and-error experimentation. Computational chemistry, particularly Density Functional Theory (DFT), has already been successfully used to simulate penicillin dimerization pathways and calculate their energy barriers. researchgate.netnih.gov
Future advancements should aim to:
Integrate Machine Learning: Combine computational chemistry with machine learning algorithms to develop models that can predict dimerization outcomes based on a penicillin's side-chain structure and reaction conditions. acs.org
Improve Model Accuracy: Enhance the accuracy of theoretical models by incorporating solvent effects and conformational flexibility more explicitly.
Create Predictive Reactivity Maps: Develop models that can predict the most likely sites of nucleophilic attack and the probable structures of resulting dimers for any given penicillin analog. researchgate.netresearchgate.net
Table 2: Computational Methods in Dimerization Research
| Computational Method | Application in Dimerization Studies | Key Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Simulate reaction mechanisms; Calculate energy barriers for different pathways. | Identification of dominant dimerization modes (e.g., Mode A vs. Mode C). | nih.gov, researchgate.net |
| Molecular Docking | Predict binding modes of dimers to biological targets (e.g., PBPs). | Understanding how dimerization might alter biological activity. | researchgate.net, mdpi.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Experimental verification of theoretical predictions. | Identification of dimer isomers and their relative abundance in samples. | nih.gov, nih.gov |
Exploration of Combinatorial Chemistry Approaches in Dimer Synthesis for the Generation of Diverse Chemical Libraries
Combinatorial chemistry offers a powerful method for rapidly generating a large number of structurally related compounds. nih.gov This approach can be applied to the synthesis of penicillin dimers to create diverse libraries for screening. By systematically varying the penicillin core, the linker used to connect the monomers, and the orientation of the linkage, researchers can explore a vast chemical space.
This strategy, known as target-accelerated combinatorial synthesis, has been used to discover highly potent vancomycin dimers. nih.gov A similar approach for penicillin dimers could involve synthesizing a library of dimers in the presence of a target, such as a PBP, to identify the structures that bind most strongly. This could accelerate the discovery of novel antibiotic leads. pnas.org
Future Perspectives in Supramolecular Design for Advanced Penicillin-Derived Constructs
Looking further ahead, principles of supramolecular chemistry can be applied to design highly complex and functional architectures derived from penicillin. This extends beyond simple dimerization to the creation of oligomers or higher-order structures with precisely controlled geometries. Such constructs could be designed for multi-target recognition or to function as "shapeshifting" molecules that can adapt to different biological environments or resistance mechanisms, a concept being explored for other antibiotics. pnas.org
Future research in this area could lead to the development of advanced penicillin-derived materials with novel therapeutic or diagnostic applications, leveraging the foundational understanding of dimerization to build more complex and effective molecular systems. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Penicillin Et(NH)2 Sym dimer |
| Amoxicillin |
| Ampicillin |
| Benzylpenicillin |
| Cisatracurium |
| Dicloxacillin |
| Glutaraldehyde |
| Oxacillin |
| Piperacillin |
| Sulbenicillin |
| Vancomycin |
| Teicoplanin |
| Ristocetin A |
Conclusion
Summary of Key Research Findings and Methodological Contributions Regarding Penicillin Et(NH)₂ Sym Dimer
Research into the dimerization of penicillin and its derivatives has provided significant insights into the stability and impurity profiles of these critical antibiotics. While the specific entity "Penicillin Et(NH)₂ Sym dimer" is not explicitly detailed in existing literature, we can infer its characteristics and the research context surrounding it based on extensive studies of analogous penicillin dimers. The nomenclature suggests a symmetrical dimer formed from a penicillin derivative where the carboxyl group has been modified to a bis(aminoethyl)amide.
Key research in the field has established several fundamental principles applicable to such a dimer. Studies have identified multiple pathways for penicillin dimerization, which are primarily dependent on the nature of the C-6 side chain. nih.govxjtu.edu.cn For penicillins lacking a side-chain amino group (analogous to the core penicillin structure before side-chain modification), the dominant dimerization pathway involves the nucleophilic attack of the carboxyl group of one molecule on the strained β-lactam ring of another. xjtu.edu.cnresearchgate.net This mechanism is a critical consideration for the formation of impurities in penicillin-based drug formulations. nih.gov
Methodologically, the study of penicillin dimers has been significantly advanced by the application of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for the separation, identification, and quantification of various dimeric and polymeric impurities in penicillin samples. nih.govresearchgate.net Theoretical calculations and computational chemistry have also played a crucial role, allowing researchers to simulate different dimerization pathways and determine their energy barriers, thereby predicting the most likely structures of the resulting dimers. nih.govxjtu.edu.cn These combined experimental and theoretical approaches provide a robust framework for characterizing complex mixtures and understanding the underlying chemical processes.
The synthesis of penicillin derivatives, including dimers and other conjugates, is an active area of research aimed at overcoming antibiotic resistance. ijcmas.comresearchgate.net For example, new derivatives have been synthesized by modifying the 6-aminopenicillanic acid (6-APA) core. ijcmas.combiomedpharmajournal.org The creation of dimeric structures, sometimes using scaffolds like calixarenes, represents a strategy to potentially enhance antibacterial activity or achieve synergistic effects. nih.govmdpi.com
A hypothetical summary of research findings that would be relevant for "Penicillin Et(NH)₂ Sym Dimer" is presented below, based on data for related penicillin dimers.
Table 1: Hypothetical Research Summary for Penicillin Et(NH)₂ Sym Dimer
| Research Area | Key Findings & Methodological Contributions |
|---|---|
| Synthesis | The synthesis would likely proceed via modification of the penicillin carboxyl group to an amide, followed by a controlled dimerization reaction. The symmetrical nature implies a specific linker or a direct reaction between two identical monomer units. |
| Structural Characterization | Characterization would rely on LC-MS to confirm the molecular weight of the dimer and NMR spectroscopy to elucidate the precise connectivity and stereochemistry of the dimeric linkage. |
| Dimerization Mechanism | Based on related studies, the formation could be analogous to the pathway where a modified carboxyl group (the amide) or another introduced functional group attacks the β-lactam ring of a second molecule. nih.govresearchgate.net |
| Analytical Methods | Reversed-phase HPLC (RP-HPLC) would be the primary method for purity analysis and separation from monomeric precursors and other side products. researchgate.net |
Identification of Remaining Challenges and Unresolved Questions in Dimerization Research
Despite significant progress, several challenges and unresolved questions persist in the field of penicillin dimerization research. A primary challenge is achieving selective synthesis. The formation of dimers during synthesis or storage often leads to a mixture of products, including various isomers and larger oligomers. mdpi.com Controlling the reaction conditions to favor the formation of a single, desired dimeric structure remains a significant synthetic hurdle. For a specific target like a symmetrical dimer, preventing the formation of asymmetrical byproducts is crucial.
Another major challenge lies in the comprehensive structural elucidation of these dimers. While mass spectrometry can confirm the molecular weight, determining the exact point of linkage and the stereochemistry of the newly formed chiral centers is often complex and requires advanced NMR techniques and sometimes X-ray crystallography, which can be difficult to perform if the dimer is unstable or hard to crystallize. biomedpharmajournal.org
The relationship between the dimeric structure and its biological activity is not fully understood. It is often hypothesized that dimerization can lead to enhanced activity or overcome resistance mechanisms, but the precise molecular interactions with bacterial targets, such as penicillin-binding proteins (PBPs), are often not clear. mdpi.com Key unresolved questions include:
How does the specific linkage in a dimer affect its binding affinity to different PBPs?
Can dimerization alter the susceptibility of the β-lactam rings to bacterial β-lactamase enzymes?
What is the optimal linker length and flexibility for dimeric antibiotics to achieve maximum efficacy?
Furthermore, the stability of these dimeric compounds in physiological conditions is a critical but often under-investigated area. The potential for the dimer to break down into its monomeric units or other degradation products could significantly impact its therapeutic potential and safety profile. researchgate.net
Table 2: Key Challenges in Penicillin Dimerization Research
| Challenge Area | Specific Unresolved Questions |
|---|---|
| Selective Synthesis | How can reaction pathways be controlled to yield a single, pure dimeric isomer, avoiding oligomerization? mdpi.com |
| Structural Analysis | What are the most effective methods for unambiguously determining the connectivity and stereochemistry of complex dimers? |
| Mechanism of Action | Do dimeric penicillins have a different or enhanced mechanism of action compared to their monomeric counterparts? How do they interact with resistant bacterial machinery? nih.gov |
| Pharmacokinetics | What is the in vivo stability, distribution, and metabolism of synthetic penicillin dimers? |
Broader Implications of Dimerization Studies for Chemical Synthesis, Supramolecular Chemistry, and Medicinal Chemistry Research
The study of penicillin dimerization has far-reaching implications across several chemical disciplines.
In chemical synthesis , the challenges associated with controlling dimerization reactions drive the development of new synthetic methodologies. This includes the creation of novel protecting groups, activating agents, and catalytic systems that can achieve high levels of regio- and stereoselectivity. nih.gov The insights gained from studying β-lactam reactivity can be applied to the synthesis of other complex molecules containing strained ring systems.
In supramolecular chemistry , penicillin dimers are excellent examples of self-assembly and molecular recognition. The non-covalent interactions that can influence dimerization, as well as the potential for synthesized dimers to form larger supramolecular structures, are of significant interest. nih.gov Research into linking antibiotics to molecular scaffolds like calixarenes or cyclodextrins is a direct application of supramolecular principles to drug design, aiming to create multivalent systems that can interact more strongly with biological targets. nih.govmdpi.com Such constructs could lead to new drug delivery systems or agents that can disrupt bacterial biofilms. nih.gov
In medicinal chemistry , the creation of dimeric and multimeric antibiotics represents a key strategy in the fight against antimicrobial resistance. nih.gov By linking two or more antibiotic units, it may be possible to increase the local concentration of the drug at the target site or to create molecules that can simultaneously engage multiple targets, thereby reducing the likelihood of resistance developing. mdpi.comnih.gov This concept, often referred to as a multivalency effect, is a cornerstone of modern drug design. The study of penicillin dimers provides a valuable model system for exploring these principles. Furthermore, understanding the degradation pathways of penicillins, including dimerization, is crucial for developing more stable and effective antibiotic formulations. nih.govresearchgate.netresearchgate.net The broader exploration of β-lactam chemistry continues to yield compounds with diverse biological activities beyond antibiotics, including cholesterol absorption inhibitors and anticancer agents. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Penicillin Et(NH)₂ Sym dimer |
| Ampicillin (B1664943) |
| Benzylpenicillin |
| 6-aminopenicillanic acid (6-APA) |
| Calixarene |
Q & A
Q. What experimental designs can elucidate the dimer’s efficacy against penicillin-resistant bacterial strains?
- Methodological Answer : Use MIC (Minimum Inhibitory Concentration) assays with PRSP (penicillin-resistant Streptococcus pneumoniae) isolates. Compare results to susceptibility data in Table 2 ( ) to identify resistance thresholds. Pair with transmission electron microscopy to visualize cell wall disruption mechanisms, addressing whether dimerization enhances membrane penetration .
Q. How do solvent polarity and concentration influence the monomer-dimer equilibrium of Penicillin Et(NH)₂ Sym dimer?
- Methodological Answer : Apply NMR dilution studies in solvents like chloroform or DMSO to quantify dimerization constants (Kdimer). Use DFT calculations to model solvent effects on NH group interactions, as shown in colchicine dimer studies . For high-concentration formulations, reference stability challenges noted in penicillin-based ointments .
Q. What quantum mechanical corrections are necessary for accurate modeling of Penicillin Et(NH)₂ Sym dimer’s noncovalent interactions?
- Methodological Answer : Implement the PM6-FGC method to correct for inaccuracies in NH group interactions. Validate against benchmark datasets (e.g., A24 or ADIM6) for amine-containing systems. Compare results with DFT-calculated chemical shifts (e.g., H-8 and NH protons) to refine conformational energy landscapes .
Methodological Notes
- Data Analysis : Use tools that apply mathematical transformations (e.g., mean, product) to correlate crystallographic parameters (e.g., B-factors) with stability metrics .
- Ethical Compliance : Adhere to protocols for handling antibiotic-resistant strains and disclose computational model limitations to maintain research integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
